

A Comparative Analysis of Zidebactam and Relebactam Against Pseudomonas aeruginosa

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A deep dive into the mechanisms and in-vitro efficacy of two novel β -lactamase inhibitor combinations in combating the formidable pathogen, Pseudomonas aeruginosa.

In the ongoing battle against antibiotic resistance, the development of novel β-lactam/β-lactamase inhibitor combinations has been a critical strategy. This guide provides a comparative analysis of two such combinations: Cefepime/**Zidebactam** (WCK 5222) and Imipenem/Relebactam, focusing on their activity against the opportunistic pathogen Pseudomonas aeruginosa. This organism is a leading cause of healthcare-associated infections and is notorious for its intrinsic and acquired resistance mechanisms.[1][2]

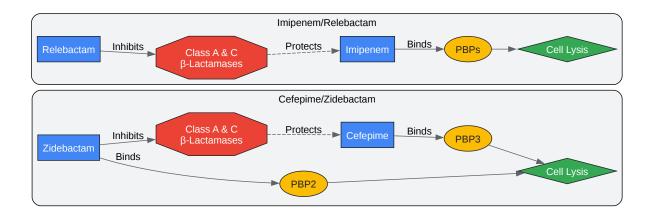
Mechanisms of Action: A Tale of Two Strategies

Zidebactam and Relebactam employ distinct yet effective strategies to counteract β -lactam resistance in P. aeruginosa.

Zidebactam, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold, exhibits a novel dual mechanism of action.[1][3] It functions as a "β-lactam enhancer."[1][4] Firstly, it has a high affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, including P. aeruginosa.[1][3][4] This binding is crucial for the bactericidal activity of the combination. Secondly, **Zidebactam** provides β-lactamase inhibition against Ambler class A and C enzymes.[1][5] When combined with cefepime, which primarily targets PBP3, the concomitant inhibition of PBP2 and PBP3 leads to a potent bactericidal effect, causing rapid cell lysis.[3][4]



Relebactam is also a diazabicyclooctane (DBO) but functions as a more conventional β -lactamase inhibitor.[3][6] Its primary role is to inhibit Ambler class A and C β -lactamases, including the chromosomal AmpC β -lactamase that is a key resistance mechanism in P. aeruginosa.[6][7][8] By inactivating these enzymes, Relebactam restores the activity of its partner β -lactam, imipenem.[6][8] Relebactam itself does not possess intrinsic antibacterial activity against P. aeruginosa.[7][8][9]



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Fig. 1: Mechanisms of Action of Zidebactam and Relebactam.

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro activity of Cefepime/**Zidebactam** and Imipenem/Relebactam has been evaluated in numerous studies against a wide range of P. aeruginosa isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRP) strains. The minimum inhibitory concentration (MIC) is a key metric for assessing an antibiotic's potency.



Table 1: Comparative In Vitro Activity (MIC50/MIC90 in

mg/L) against P. aeruginosa

Study / Isolate Set	Cefepime/Zidebact am (FEP/ZID)	Imipenem/Relebact am (IMI/REL)	Comparator: Ceftazidime/Avibac tam (CZA)
China Antimicrobial Surveillance Network (CHINET) 2018 (n=657)[10]	2/8	-	4/16
Pneumonia isolates, US Hospitals 2018[11]	2/8	-	-
Imipenem-non- susceptible P. aeruginosa, Taiwan (n=81)[12][13]	-	Increased susceptibility by 85.2%	Increased susceptibility by 38.3%
Carbapenem- Resistant P. aeruginosa (n=30)[2] [14]	MIC range: 2-32	-	-
P. aeruginosa with AmpC overexpression (n=21)[5]	4/8	-	-
P. aeruginosa with MBLs (VIM, IMP) (n=12)[5]	4/8	-	-
MDR P. aeruginosa challenge panel (n=108)[15]	16 (MIC90)	>128 (MIC90)	>128 (MIC90)

Note: Data is compiled from multiple sources and testing conditions may vary. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.



The data consistently demonstrates the potent activity of Cefepime/**Zidebactam** against a broad spectrum of P. aeruginosa isolates. Notably, it retains significant activity against strains resistant to other novel β-lactam/β-lactamase inhibitor combinations, including those producing metallo-β-lactamases (MBLs).[5][15] For instance, in a study against a challenging panel of 108 MDR P. aeruginosa isolates, the MIC90 for Cefepime/**Zidebactam** was 16 mg/L, whereas for Imipenem/Relebactam and Ceftazidime/Avibactam it was >128 mg/L.[15]

Relebactam significantly enhances the activity of imipenem. The addition of relebactam has been shown to restore imipenem susceptibility in a large percentage of imipenem-non-susceptible isolates.[6][12][13] For example, in a global surveillance study, relebactam restored imipenem susceptibility in 64.1% of imipenem-nonsusceptible P. aeruginosa isolates.[6] It can reduce the imipenem modal MIC by as much as 8-fold.[7][16] However, its efficacy is limited against isolates producing metallo- β -lactamases (Class B) and some Class D carbapenemases.[7]

Experimental Protocols

The data presented is primarily derived from in vitro susceptibility testing. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is outlined below.

Broth Microdilution MIC Testing Protocol

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

- Isolate Preparation: A pure culture of the P. aeruginosa isolate is grown on an appropriate
 agar medium. A suspension of the bacteria is then prepared in a saline or broth solution and
 its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to
 approximately 1-2 x 108 CFU/mL.
- Antibiotic Dilution: Serial twofold dilutions of the antibiotics (e.g., Cefepime/Zidebactam,
 Imipenem/Relebactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in the
 wells of a microtiter plate. For inhibitor combinations, the inhibitor (Zidebactam or
 Relebactam) is often used at a fixed concentration or in a fixed ratio with the β-lactam.[13]



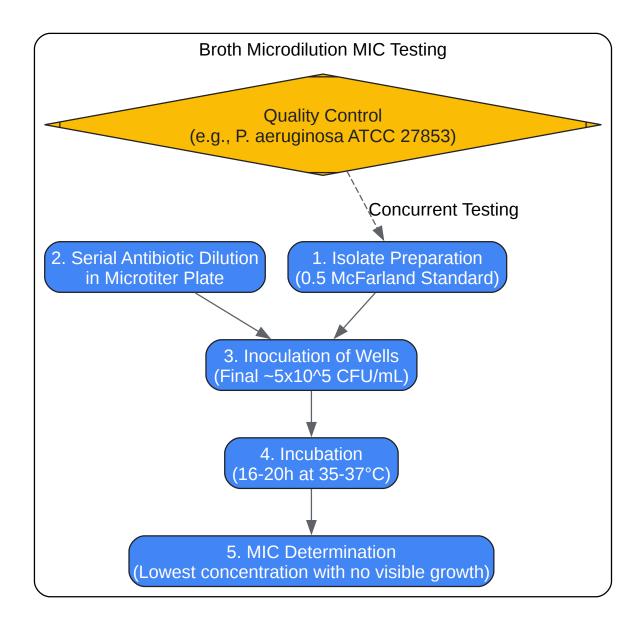




- Inoculation: The standardized bacterial suspension is further diluted and added to each well
 of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 105
 CFU/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- Quality Control: Reference strains with known MIC values (e.g., P. aeruginosa ATCC 27853)
 are tested concurrently to ensure the accuracy and reproducibility of the results.[13]

This entire process is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]





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Fig. 2: Generalized workflow for MIC determination.

Conclusion

Both Cefepime/**Zidebactam** and Imipenem/Relebactam represent significant advancements in the treatment of infections caused by P. aeruginosa.

 Relebactam effectively restores the utility of imipenem against many imipenem-resistant strains, primarily by inhibiting Class A and C β-lactamases.[2][6]



• **Zidebactam**'s unique dual-action mechanism—PBP2 binding and β-lactamase inhibition—provides Cefepime with a potent and broad spectrum of activity, even against some of the most challenging MDR phenotypes, including those producing MBLs.[3][5][15]

The choice between these agents will depend on local resistance patterns, the specific resistance mechanisms of the infecting organism, and the clinical context. The robust in vitro data for Cefepime/**Zidebactam**, particularly against highly resistant isolates, suggests it may be a valuable option for infections where other novel agents have failed.[15] Continued surveillance and clinical studies are essential to fully delineate the roles of these important new therapies in clinical practice.

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